molecular formula C18H18N2O4S B2877246 4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine CAS No. 492997-86-1

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine

Cat. No.: B2877246
CAS No.: 492997-86-1
M. Wt: 358.41
InChI Key: MLTFSOYHFVNTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 862793-11-1, C₁₅H₁₄N₂O₄S, MW: 318.35 g/mol) is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a 4-methoxyphenyl substituent at position 2, and a dimethylamine group at position 3.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(4-methoxyphenyl)-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20(2)18-17(25(21,22)15-7-5-4-6-8-15)19-16(24-18)13-9-11-14(23-3)12-10-13/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTFSOYHFVNTEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Structure

The molecular formula of BMO is C16H18N2O3SC_{16}H_{18}N_2O_3S, with a molecular weight of approximately 334.39 g/mol. The structure features a benzenesulfonyl group, a methoxyphenyl moiety, and an oxazole ring, which contribute to its biological activity.

BMO has been studied for its potential as an anti-cancer agent. Preliminary research indicates that it may exert its effects through the inhibition of specific kinases involved in cell proliferation and survival pathways. The oxazole ring is believed to play a critical role in binding to the target proteins, thereby modulating their activity.

Anticancer Activity

Recent studies have demonstrated that BMO exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins.

Table 1: Cytotoxicity of BMO on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Caspase activation
HeLa18Inhibition of cell migration

Anti-inflammatory Properties

In addition to its anticancer effects, BMO has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

Case Study: Inhibition of TNF-alpha Production

In a controlled study, macrophages treated with BMO exhibited a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls. This finding highlights BMO's potential as a therapeutic agent for conditions characterized by excessive inflammation.

Absorption and Distribution

BMO demonstrates favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution. Studies using animal models suggest that it reaches peak plasma concentrations within 1-2 hours post-administration.

Toxicological Profile

Toxicological assessments have indicated that BMO has a low toxicity profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and safety in humans.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxazole Core

Table 1: Substituent Comparison
Compound Name & CAS R2 (Position 2) R4 (Position 4) R5 (Position 5) Molecular Weight (g/mol)
Target Compound (862793-11-1) 4-Methoxyphenyl Benzenesulfonyl N,N-Dimethylamine 318.35
4-(Benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl Furan-2-yl Benzenesulfonyl N,N-Dimethylamine 318.35
4-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl) Furan-2-yl 4-Chlorobenzenesulfonyl N-Benzylamine 447.94
4-(Benzenesulfonyl)-2-(2-methylphenyl) 2-Methylphenyl Benzenesulfonyl Pyrrolidin-1-yl 384.46
4-(Benzenesulfonyl)-2-(2-chlorophenyl) 2-Chlorophenyl Benzenesulfonyl N-(3-Morpholin-4-ylpropyl)amine 493.01

Key Observations :

  • Electronic Effects : Replacing the 4-methoxyphenyl group (electron-donating) with a 2-chlorophenyl (electron-withdrawing) or furan (heteroaromatic) alters electronic density, impacting reactivity and binding interactions .

Sulfonyl Group Modifications

Table 2: Sulfonyl Group Variations
Compound Name & CAS Sulfonyl Group Bioactivity Notes Reference
Target Compound Benzenesulfonyl Neutral polarity; moderate solubility [6]
2-(4-Chlorobenzenesulfonyl)-N-(3-methoxypropyl) 4-Chlorobenzenesulfonyl Enhanced electrophilicity; potential kinase inhibition [11]
5-Chloro-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl) Benzenesulfonyl Thiazole core; possible antimicrobial activity [15]

Key Observations :

  • Chlorinated sulfonyl groups (e.g., 4-chlorobenzenesulfonyl) increase electrophilicity, favoring covalent interactions with biological targets .
  • Thiazole analogs with benzenesulfonyl groups exhibit divergent bioactivity profiles compared to oxazole derivatives .

Amine Group Modifications

Table 3: Amine Substituent Impact
Compound Name & CAS Amine Group Physicochemical Impact Reference
Target Compound N,N-Dimethylamine Moderate basicity; improved solubility [6]
N-Benzyl-4-[(4-chlorophenyl)sulfonyl] N-Benzylamine Increased lipophilicity; reduced solubility [2]
N-(3-Morpholin-4-ylpropyl) Morpholine-containing amine Enhanced solubility via tertiary amine [13]

Key Observations :

  • N,N-Dimethylamine : Balances lipophilicity and solubility, making it favorable for oral bioavailability .
  • Morpholine Derivatives : Introduce hydrogen-bonding capabilities, improving water solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.